molecular formula C9H15NOS B13300402 (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13300402
M. Wt: 185.29 g/mol
InChI Key: VAVRBUGSXCXBPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of thiophen-2-ylmethanol is replaced by the ethoxyethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in diverse chemical reactions .

Biological Activity

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is an organic compound notable for its unique structural features, which include an ethoxyethyl group and a thiophenyl moiety. This compound is of interest in various chemical and biological applications due to its potential pharmacological properties. The following sections will explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15NS\text{C}_\text{11}\text{H}_\text{15}\text{N}\text{S}

This structure consists of a thiophene ring linked to an amine functional group through a methylene bridge, with the ethoxyethyl group enhancing solubility and reactivity. The presence of the electron-rich thiophene ring contributes to the compound's nucleophilic characteristics, making it a candidate for various chemical reactions, including nucleophilic substitution .

Biological Activity Overview

The biological activity of this compound can be predicted using computational tools, which assess potential pharmacological effects based on molecular structure. The compound's structural features suggest possible interactions with biological targets, leading to various therapeutic effects.

Key Biological Activities

  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects : Thiophene derivatives are often explored for anti-inflammatory activities, indicating potential applications in treating inflammatory diseases .
  • Neuroactive Properties : Compounds with similar structures have shown neuroactive effects, which could be relevant for neurological disorders .

Data Table: Comparison of Thiophene Derivatives

Compound NameKey FeaturesBiological Activity
2-AminoethanethiolContains a thiol group; used in synthesisAntioxidant properties
Thiophen-2-carboxylic acidCarboxylic acid derivativeAnti-inflammatory effects
4-(Ethoxycarbonyl)thiopheneEthoxycarbonyl group; used in synthesisAntimicrobial activity
3-(Aminomethyl)thiopheneAminomethyl derivativeNeuroactive properties

This table illustrates the diversity within thiophene derivatives and highlights how variations in functional groups can lead to different biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives, including those structurally related to this compound.

  • Anticancer Activity : A study explored the anticancer properties of thiophene derivatives against HCT-116 cell lines. The results indicated that modifications to the thiophene structure could enhance cytotoxicity against cancer cells .
  • Enzyme Inhibition : Research on 2-thioxanthines, which share structural similarities with thiophene compounds, revealed their role as mechanism-based inactivators of myeloperoxidase (MPO), suggesting potential applications in managing oxidative stress during inflammation .
  • Anticonvulsant Activity : A series of amine-containing compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. Some derivatives exhibited significant protective effects against induced seizures .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-ethoxy-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C9H15NOS/c1-2-11-6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,2,5-6,8H2,1H3

InChI Key

VAVRBUGSXCXBPO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CS1

Origin of Product

United States

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